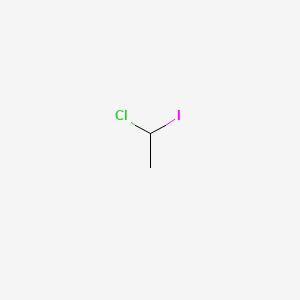
1-Chloro-1-iodoethane
Overview
Description
1-Chloro-1-iodoethane is an organic compound with the molecular formula C2H4ClI. It is a type of alkyl halide, specifically a haloalkane, where one hydrogen atom in ethane is replaced by a chlorine atom and another by an iodine atom. This compound is of interest due to its unique reactivity and applications in various fields of chemistry and industry.
Preparation Methods
1-Chloro-1-iodoethane can be synthesized through several methods:
Direct Halogenation: One common method involves the halogenation of ethane using chlorine and iodine under controlled conditions. This process requires careful handling to avoid over-halogenation.
Substitution Reactions: Another method involves the substitution of a halogen in an existing haloalkane. For example, this compound can be prepared by reacting 1-chloroethane with iodine in the presence of a catalyst.
Industrial Production: Industrially, this compound can be produced by the reaction of vinyl chloride with hydrogen iodide. This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
1-Chloro-1-iodoethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (S_N1 and S_N2 mechanisms).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions depending on the reagents and conditions used.
Scientific Research Applications
1-Chloro-1-iodoethane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: It serves as a chain transfer agent in the polymerization of vinyl chloride monomer, mimicking a pseudo-living radical polymerization process.
Biological Studies: In biological research, it can be used to study the effects of halogenated compounds on biological systems, although its direct applications in medicine are limited.
Mechanism of Action
The mechanism of action of 1-chloro-1-iodoethane primarily involves its reactivity as an electrophile. In nucleophilic substitution reactions, the carbon-halogen bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. The reaction proceeds through either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile .
Comparison with Similar Compounds
1-Chloro-1-iodoethane can be compared with other haloalkanes such as:
1-Bromo-1-chloroethane: Similar in structure but with bromine instead of iodine. It has different reactivity due to the varying bond strengths and polarizability of bromine compared to iodine.
1-Chloro-2-iodoethane: Another isomer where the iodine and chlorine atoms are on different carbon atoms.
Ethyl Iodide (Iodoethane): Lacks the chlorine atom, making it less reactive in certain substitution reactions compared to this compound.
Properties
IUPAC Name |
1-chloro-1-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClI/c1-2(3)4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAGQMSEMGVLGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472136 | |
| Record name | 1-CHLORO-1-IODOETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-00-3 | |
| Record name | 1-CHLORO-1-IODOETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


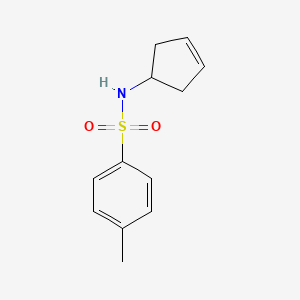


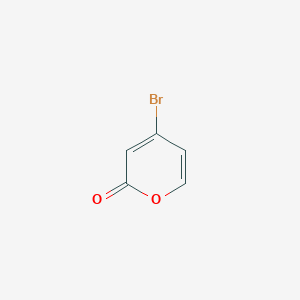
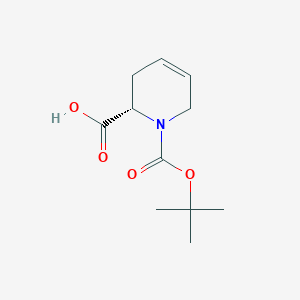
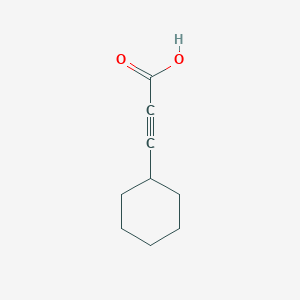

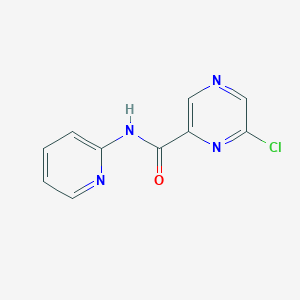
![Benzaldehyde, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B1610276.png)
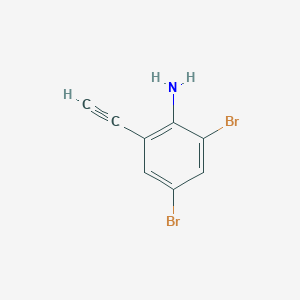


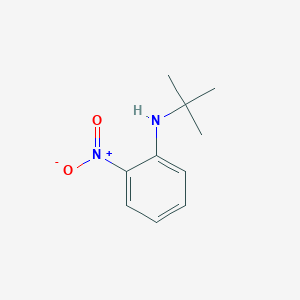
![Pyrido[2,3-b]pyrazin-8-amine](/img/structure/B1610287.png)
